

N-Acetyltransferase 10 (NAT10): A Technical Guide to the ac4C Writer Enzyme

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Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

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Executive Summary

N4-acetylcytidine (ac4C) is a conserved RNA modification increasingly recognized for its critical role in regulating RNA stability, translation, and function.[1] The primary enzyme responsible for catalyzing this modification in eukaryotes is N-acetyltransferase 10 (NAT10), positioning it as the sole identified "writer" of the ac4C mark.[2][3] NAT10's activity extends across various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), influencing a wide array of cellular processes.[1][2] Dysregulation of NAT10 is implicated in numerous pathologies, most notably cancer, where its overexpression often correlates with poor prognosis by promoting proliferation, metastasis, and therapeutic resistance.[1][2][4] This document provides an in-depth technical overview of NAT10, covering its molecular mechanisms, biological functions, role in disease, and the experimental protocols used for its study, serving as a comprehensive resource for researchers and therapeutic developers.

Molecular Profile of N-Acetyltransferase 10 (NAT10)

NAT10 is a highly conserved protein and the first enzyme identified to catalyze the formation of ac4C in eukaryotic RNA.[5] It possesses both RNA binding and acetyltransferase activities.[5][6]

- **Structure:** The structure of NAT10 consists of an RNA helicase-like domain linked to a Gcn5-related N-acetyltransferase (GNAT) domain.[1] Human NAT10 also contains a C-terminal nucleolar localization sequence (NLS) that dictates its primary subcellular location.[1]

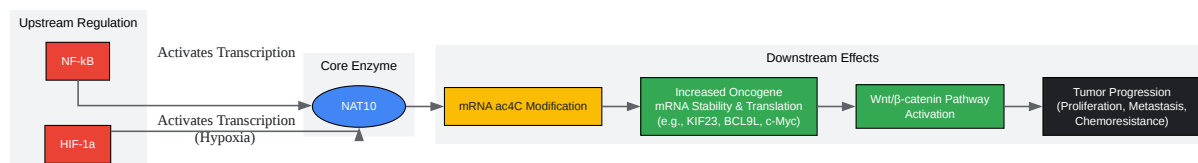
- **Catalytic Activity:** NAT10 functions as an RNA cytidine acetyltransferase, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor and requiring ATP for energy in a manner that is not yet fully understood.[1][2] It transfers the acetyl group to the exocyclic N4-amine of cytidine residues within its target RNA molecules.[1]
- **Cellular Localization:** NAT10 is predominantly an abundant nucleolar protein.[1] However, its localization can change based on cellular conditions. For instance, in hepatocellular carcinoma, NAT10 accumulation is observed in both the nucleus and the cytoplasm.[5] Following DNA damage, it can translocate to the nucleoplasm to stabilize p53.[1]

The ac4C "Writer" Mechanism and Its Functional Consequences

NAT10-mediated ac4C modification is a critical layer of epitranscriptomic regulation that impacts RNA fate and function. The acetylation of cytidine enhances the stability of the modified RNA and promotes its translational efficiency.[2][7]

Signaling and Regulatory Pathway

The expression and activity of NAT10 are regulated by various signaling pathways. In cancer, for example, the NF- κ B pathway can be activated, leading to the binding of the p65 subunit to the NAT10 promoter and inducing its transcription. This creates a feedback loop where NAT10 can then activate downstream oncogenic pathways like Wnt/ β -catenin.[2]



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Caption: Upstream and downstream signaling pathways involving NAT10 in cancer.

Substrates and Biological Functions

NAT10 has a broad range of RNA substrates, and its activity is crucial for numerous biological processes.^{[1][3]} Beyond RNA, NAT10 can also acetylate protein substrates.^{[1][8]}

Substrate Type	Specific Example(s)	Cofactor(s) / Adapter(s)	Biological Function & Consequence of ac4C	Reference(s)
rRNA	18S rRNA (at position 1842 in mammals)	snoRNAs	Essential for proper rRNA processing, ribosome biogenesis, and maturation. Loss impairs cell growth.	[2][5]
tRNA	tRNA ^{Ser} , tRNA ^{Leu}	THUMPD1	Enhances tRNA stability and structural integrity, ensuring translational fidelity and efficiency.	[2]
mRNA	Various oncogenes (c-Myc, KIF23, FSP1), DNA repair genes (AHNAK), pluripotency factors (OCT4, NANOG)	-	Increases mRNA stability and translational efficiency, leading to higher protein expression. Regulates processes like cell cycle, EMT, and chemoresistance.	[2][3][9]
Protein	p53 (at K120), α -tubulin, MORC2	-	Stabilizes p53 (counteracting	[1]

Mdm2),
regulates
midbody
function, and
triggers G2
checkpoint under
DNA damage.

Role of NAT10 in Disease Pathophysiology

The dysregulation of NAT10 is a common feature in many human diseases, with a particularly prominent role in oncology.[\[1\]](#)

NAT10 in Pan-Cancer

High expression of NAT10 is observed across a wide range of cancers and is frequently associated with poor patient survival.[\[2\]](#)[\[4\]](#) NAT10 drives malignancy by acetylating the mRNAs of key oncogenes and regulators of cellular processes.[\[1\]](#)

Cancer Type	NAT10 Expression	Key Downstream Targets & Pathways	Functional Outcome	Reference(s)
Hepatocellular Carcinoma (HCC)	Upregulated	SMAD3, EMT-related genes	Promotes metastasis, EMT, and chemoresistance.	[4][10]
Colorectal Cancer (CRC)	Upregulated	KIF23 (via Wnt/ β -catenin), FSP1	Promotes proliferation, metastasis, and ferroptosis resistance.	[2]
Bladder Cancer	Upregulated	AHNAK, p21, BCL9L, SOX4	Enhances DNA damage repair, leading to cisplatin chemoresistance and inhibition of apoptosis.	[2][3]
Breast Cancer	Upregulated	MDR1, BCRP, EMT regulators	Promotes chemoresistance (e.g., to Doxorubicin) by reversing the epithelial-mesenchymal transition (EMT).	[2][11]
Gastric Cancer	Upregulated	SEPT9 (via HIF-1 α), MDM2	Creates a positive feedback loop with HIF-1 α to promote glycolysis under hypoxia;	[2]

		decreases p53 levels.	
Acute Myeloid Leukemia (AML)	Upregulated	Endoplasmic Reticulum Stress genes	Inhibits apoptosis and promotes cell survival. [3][4]

Other Diseases

Beyond cancer, NAT10 is implicated in:

- **Viral Infections:** NAT10 can modify viral RNA genomes (e.g., enterovirus 71) or host mRNAs to enhance viral replication and stability.[1]
- **Autoimmune Disorders:** Dysregulation of NAT10 is associated with systemic lupus erythematosus and rheumatoid arthritis, where it modulates immune responses.[1][5]
- **Aging Syndromes:** NAT10 is linked to Hutchinson-Gilford progeria syndrome (HGPS).[8]
- **Cardiovascular & Metabolic Diseases:** It can exacerbate myocardial injury and promote metabolic dysfunction-associated steatotic liver disease.[1]

Therapeutic Targeting of NAT10

Given its central role in driving disease, particularly cancer, NAT10 has emerged as a promising therapeutic target.[1] Strategies include the development of small-molecule inhibitors and gene silencing approaches.

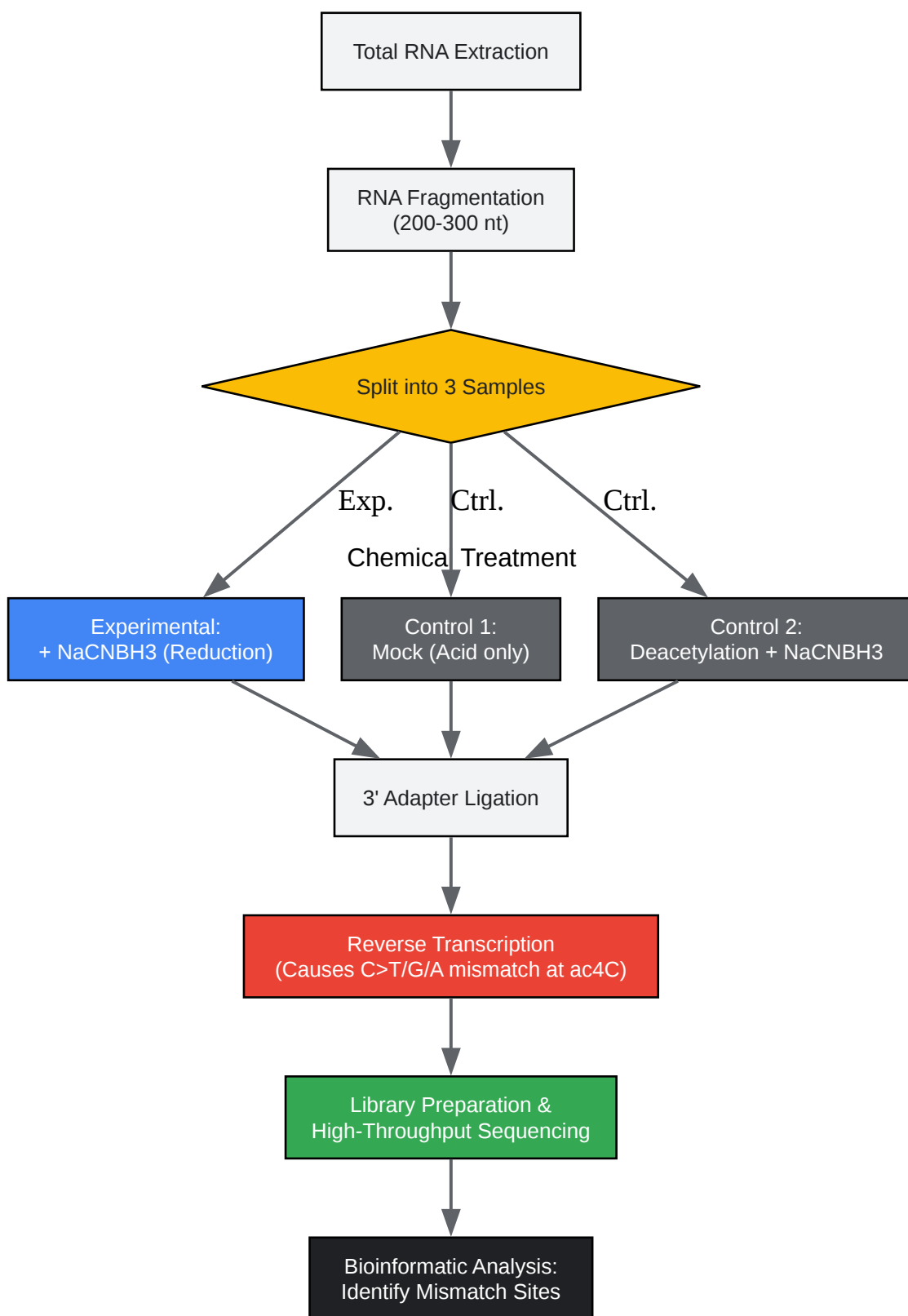
Inhibitor	Type	Reported Mechanism of Action	Therapeutic Potential	Reference(s)
Remodelin	Small Molecule	Inhibits NAT10 acetyltransferase activity.	Reverses EMT, suppresses hypoxia-induced HIFs, increases chemosensitivity, and alters lipid metabolism in cancer cells.	[11] [12] [13]
siRNA/shRNA	Gene Silencing	Reduces NAT10 protein levels via RNA interference.	Suppresses tumor growth, enhances chemosensitivity, and allows for functional investigation of NAT10's roles.	[9] [11]

Key Experimental Protocols

Studying NAT10 and ac4C requires a specialized set of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: N4-acetylcytidine Sequencing (ac4C-seq)

This protocol allows for the quantitative, nucleotide-resolution mapping of ac4C sites across the transcriptome. It is based on the chemical reduction of ac4C by sodium cyanoborohydride (NaCNBH_3), which induces misincorporation during reverse transcription.[\[14\]](#)



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Caption: Experimental workflow for the ac4C-seq protocol.

Methodology:

- RNA Preparation: Extract high-quality total RNA from cells or tissues. Perform mRNA enrichment if focusing on mRNA modifications.[\[15\]](#)
- RNA Fragmentation: Fragment the RNA to an average size of 200-300 nucleotides using appropriate fragmentation buffers or enzymatic methods.
- Chemical Reduction:
 - Experimental Sample: Treat the RNA with sodium cyanoborohydride (NaCNBH_3) under acidic conditions (e.g., pH 4.0) to reduce the ac4C moiety.[\[14\]](#)
 - Control Samples: Prepare two controls: a mock-treated sample (acidic conditions without NaCNBH_3) and a deacetylated sample (enzymatic or chemical deacetylation followed by NaCNBH_3 treatment).[\[14\]](#)
- Library Construction:
 - Ligate a 3' adapter to the fragmented RNA.
 - Perform reverse transcription. The reduced ac4C base will cause the reverse transcriptase to misincorporate a non-cognate nucleotide, creating a specific mutation signature at the modification site.[\[14\]](#)
 - Proceed with standard library preparation protocols, including 5' adapter ligation, amplification, and purification.
- Sequencing and Analysis:
 - Sequence the libraries on a high-throughput platform.
 - Align reads to the reference transcriptome.
 - Develop a bioinformatic pipeline to identify sites with a significantly higher mismatch rate in the experimental sample compared to the controls. This indicates the location of an ac4C modification.

Protocol 2: NAT10 RNA Immunoprecipitation Sequencing (RIP-Seq)

This protocol identifies the specific RNA transcripts that physically associate with the NAT10 protein in vivo.^[16]

Methodology:

- **Cell Lysis:** Lyse cells using a non-denaturing lysis buffer to preserve protein-RNA interactions. Include RNase inhibitors to prevent RNA degradation.
- **Immunoprecipitation:**
 - Add a specific antibody targeting NAT10 to the cell lysate and incubate to form antibody-NAT10-RNA complexes.
 - Use a non-specific IgG antibody as a negative control.
 - Capture the complexes using Protein A/G magnetic beads.
- **Washing:** Wash the beads extensively with wash buffer to remove non-specific binding partners.
- **RNA Elution and Purification:**
 - Elute the RNA from the immunoprecipitated complexes, typically by digesting the protein with Proteinase K.
 - Purify the co-precipitated RNA using a standard RNA extraction method (e.g., phenol-chloroform or column-based kits).
- **Library Preparation and Sequencing:**
 - Construct a sequencing library from the eluted RNA.
 - Sequence the library and align reads to the reference genome/transcriptome.

- Data Analysis: Identify peaks or enriched transcripts in the NAT10-IP sample compared to the IgG control to determine NAT10's direct RNA targets.[\[16\]](#)

Protocol 3: Dot Blot for Global ac4C Detection

A simple, semi-quantitative method to assess the overall level of ac4C in a total RNA sample.
[\[16\]](#)

Methodology:

- RNA Preparation: Isolate total RNA. Prepare a serial dilution of the RNA samples.
- Membrane Spotting: Spot the diluted RNA onto a positively charged nylon membrane (e.g., Amersham Hybond-N+).
- Crosslinking: Crosslink the RNA to the membrane using UV radiation.
- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific for ac4C.
 - Wash the membrane, then incubate with an HRP-conjugated secondary antibody.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Normalization: Stain the membrane with methylene blue to visualize the total amount of RNA spotted, which serves as a loading control.[\[16\]](#)

Conclusion and Future Directions

NAT10 is unequivocally the central writer of ac4C, a pivotal epitranscriptomic mark. Its multifaceted roles in RNA metabolism, cell signaling, and protein function underscore its importance in both normal physiology and a spectrum of diseases, especially cancer.[\[1\]](#) The

development of precise analytical tools like ac4C-seq has been instrumental in mapping its footprint, while inhibitors like Remodelin have validated its therapeutic potential.[12][14]

Future research should focus on:

- Context-Dependent Roles: Elucidating how NAT10's function and substrate specificity are modulated in different cellular contexts and tissues.
- Reader and Eraser Identification: Discovering the "reader" proteins that recognize and interpret the ac4C mark and identifying potential "eraser" enzymes that may reverse it.
- Combinatorial Therapies: Exploring the synergistic effects of NAT10 inhibitors with existing chemotherapies and targeted agents to overcome drug resistance.[1]
- Refining Detection Methods: Improving the sensitivity and accessibility of ac4C detection methods to facilitate clinical translation.[1]

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